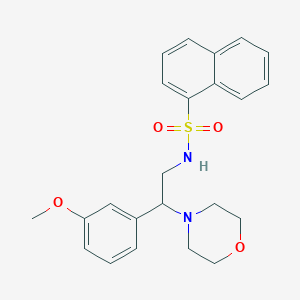
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
作用机制
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide works by binding to the transmembrane domain of GPCRs, where it blocks the binding of ligands and prevents the activation of downstream signaling pathways. This mechanism of action has been found to be highly specific, with N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide only affecting certain types of GPCRs.
Biochemical and Physiological Effects:
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its role as a GPCR antagonist, N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have anti-inflammatory and neuroprotective properties. These effects are thought to be related to its ability to modulate certain signaling pathways in the body.
实验室实验的优点和局限性
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several advantages for use in lab experiments. It is highly selective and potent, making it a valuable tool for studying specific GPCRs. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can be expensive to produce, and its mechanism of action may not be fully understood in certain contexts.
未来方向
There are several potential future directions for research on N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide. One area of interest is the study of its effects on different types of GPCRs. Another area of research involves the development of new synthetic methods for producing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide and related compounds. Additionally, there is interest in exploring the potential therapeutic applications of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide, particularly in the treatment of inflammatory and neurodegenerative diseases.
合成方法
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-(3-methoxyphenyl)ethanol with naphthalene-1-sulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with morpholine to yield N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide. This method has been shown to be highly effective, with yields of up to 90%.
科学研究应用
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of G protein-coupled receptors (GPCRs). These receptors play a crucial role in many physiological processes, including sensory perception, hormone regulation, and neurotransmission. N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has been found to be a highly selective and potent antagonist of certain GPCRs, making it a valuable tool for studying their function.
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-28-20-9-4-8-19(16-20)22(25-12-14-29-15-13-25)17-24-30(26,27)23-11-5-7-18-6-2-3-10-21(18)23/h2-11,16,22,24H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBXGAOFLNYWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


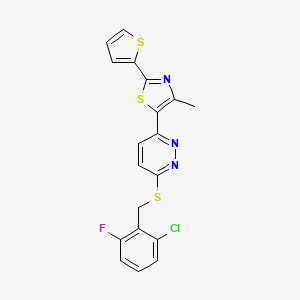
![2-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2903534.png)
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)
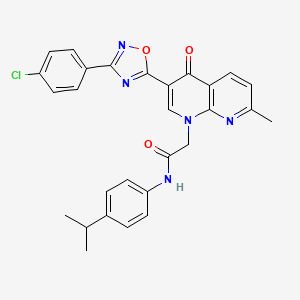
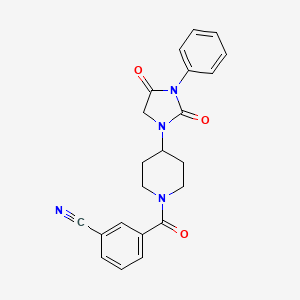
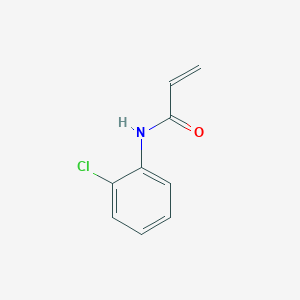
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2903546.png)
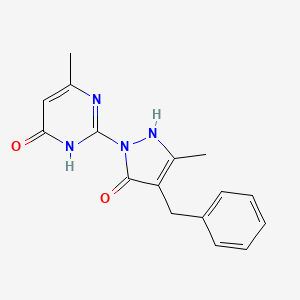
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)